![molecular formula C24H20N4O2 B14236906 1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea CAS No. 614732-77-3](/img/structure/B14236906.png)
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenyl group attached to a naphthalene ring, which is further linked to a urea moiety. Its molecular formula is C24H20N4O2, and it has a molecular weight of 396.44 g/mol .
Preparation Methods
The synthesis of 1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl or naphthalene rings are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with specific biological activities.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea can be compared with other similar compounds, such as:
1-Phenyl-3-[3-(phenylcarbamoylamino)naphthalen-2-yl]urea: This compound has a similar structure but with different substitution patterns on the naphthalene ring.
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea: This compound features a pyridine ring instead of a naphthalene ring, leading to different chemical and biological properties
Properties
CAS No. |
614732-77-3 |
|---|---|
Molecular Formula |
C24H20N4O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea |
InChI |
InChI=1S/C24H20N4O2/c29-23(25-18-11-3-1-4-12-18)27-20-15-7-9-17-10-8-16-21(22(17)20)28-24(30)26-19-13-5-2-6-14-19/h1-16H,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
CAMHYCVLJXIAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2C(=CC=C3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


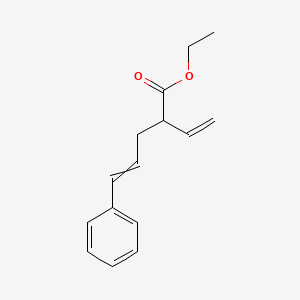
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
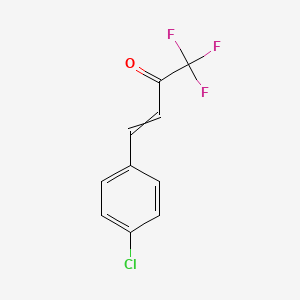
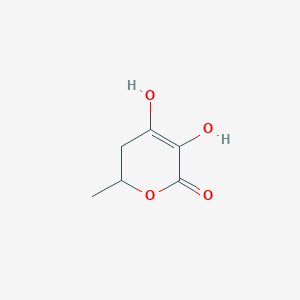
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
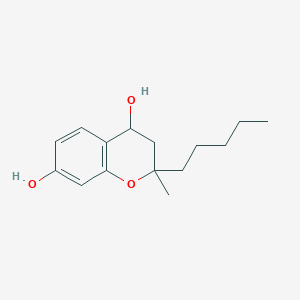
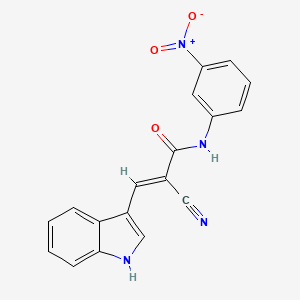

![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)
